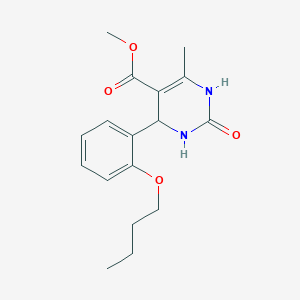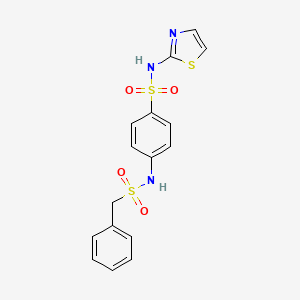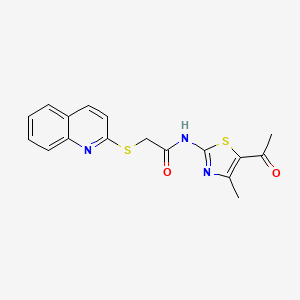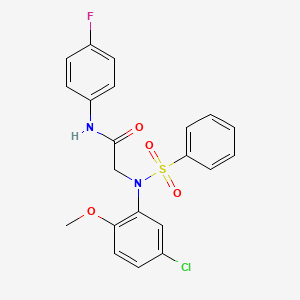![molecular formula C17H15ClN2O2 B5092885 N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5092885.png)
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]butanamide is a chemical compound that belongs to the class of benzoxazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]butanamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the use of 2-aminophenol and 2-chlorobenzaldehyde in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) in a solvent like 1,4-dioxane . The reaction mixture is refluxed to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]butanamide has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential anticancer, antibacterial, and antifungal activities. It has shown promising results in inhibiting the growth of various cancer cell lines and microbial strains.
Biological Research: The compound is used as a probe to study various biological pathways and molecular targets. Its ability to interact with specific proteins and enzymes makes it a valuable tool in biochemical research.
Industrial Applications: The compound is used as an intermediate in the synthesis of other biologically active molecules. Its unique structural features make it a valuable building block in the development of new drugs and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with cellular receptors, modulating various signaling pathways and leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide
- N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide
- N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}butanamide
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]butanamide stands out due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially enhanced biological properties. Additionally, the compound’s unique structural features make it a valuable tool in medicinal chemistry and biological research.
Eigenschaften
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-5-16(21)19-14-10-11(8-9-12(14)18)17-20-13-6-3-4-7-15(13)22-17/h3-4,6-10H,2,5H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBWDALZJZLEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)ethyl]-3-(1-pyridin-3-ylsulfonylpiperidin-4-yl)propanamide](/img/structure/B5092814.png)
![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5092827.png)

![N,N-dimethyl-2-{3-[3-(3-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethanamine](/img/structure/B5092842.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5092846.png)
![N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine](/img/structure/B5092847.png)


![17-(Furan-2-ylmethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B5092863.png)
![10-(2-hydroxy-5-nitrophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5092872.png)



